Enantiomeric Purity and Configurational Integrity: (4S) vs. (4R) Enantiomer
The (4S)-enantiomer of 4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone (CAS 845885-63-4) is the stereochemically pure counterpart to the more commonly reported (4R)-enantiomer (CAS 256382-50-0). While the (4R)-enantiomer has been synthesized and characterized in the literature [1], the (4S)-enantiomer offers the mirror-image stereochemical induction, which is essential for accessing the opposite absolute configuration in downstream products. This is not a matter of interchangeable substitution; the choice of (4S) over (4R) directly dictates the stereochemical outcome of asymmetric transformations. For example, in the synthesis of chiral oxazolidinones via Ni-catalyzed asymmetric hydrogenation, yields of 95-99% and enantiomeric excesses (ee) of 97->99% have been achieved , but the specific enantiomer obtained depends on the catalyst and starting material configuration. Procurement of the (4S)-enantiomer ensures access to the (S)-configured products, which may be required for biological activity or further synthetic steps.
| Evidence Dimension | Stereochemical identity and configurational purity |
|---|---|
| Target Compound Data | (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone, CAS 845885-63-4, >98% purity, >97% ee |
| Comparator Or Baseline | (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone, CAS 256382-50-0 |
| Quantified Difference | Opposite absolute configuration; substitution would invert stereochemical outcome |
| Conditions | Chiral HPLC analysis; vendor specifications |
Why This Matters
For asymmetric synthesis, the specific enantiomer must be procured to achieve the desired absolute configuration in the final product; the (4R)-enantiomer is not a substitute for the (4S)-enantiomer.
- [1] Xiong, H.; Tracey, M. R.; Grebe, T.; Mulder, J. A.; Hsung, R. P. Practical Synthesis of Novel Chiral Allenamides: (R)-4-Phenyl-3-(1,2-propadienyl)oxazolidin-2-one. Org. Synth. 2005, 81, 147. View Source
